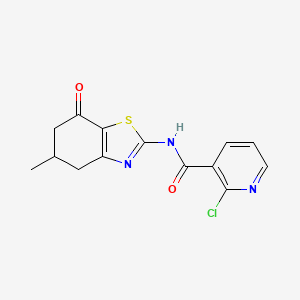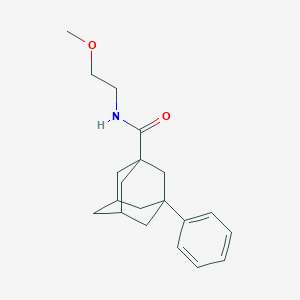
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-phenyl-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Science and Materials Engineering
Synthesis and Characterization of Polyamides and Polyimides : New polyamides and polyimides containing adamantyl moieties have been synthesized, demonstrating medium inherent viscosities, high tensile strengths, elongation to break values, and initial moduli. These materials show high glass transition temperatures (Tgs) and excellent thermal stability, suggesting their potential application in high-performance polymers and advanced materials engineering (Chern et al., 1998); (Liaw et al., 1999).
Advanced Polymer Design for Low Dielectric Constants : Adamantane-based polyimides have been developed, exhibiting low dielectric constants and moisture absorptions, alongside high solubility, tensile strength, and thermal stability. These characteristics make them suitable for applications in the electronics industry as materials with low dielectric properties (Chern & Shiue, 1997).
Medicinal Chemistry and Drug Design
Antimicrobial and Anti-inflammatory Activities : Novel adamantane derivatives have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, some derivatives demonstrated significant anti-inflammatory activity, indicating their potential as therapeutic agents (Al-Abdullah et al., 2014); (El-Emam et al., 2012).
Novel Sulfonamide Analogs for Drug Development : Research into the palladium-mediated carbonylation strategy has led to the creation of novel platensimycin sulfonamide analogs. This methodological advancement suggests the potential for developing new drugs with enhanced efficacy and selectivity (McNulty et al., 2009).
Supramolecular Chemistry
- Supramolecular Packing Motifs : Studies on adamantane-based macrocycles have uncovered new supramolecular packing motifs, with potential implications for the design of columnar liquid crystals and other materials that leverage molecular self-assembly for functional properties (Lightfoot et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-8-7-21-18(22)20-12-15-9-16(13-20)11-19(10-15,14-20)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSYKZCMGKQVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
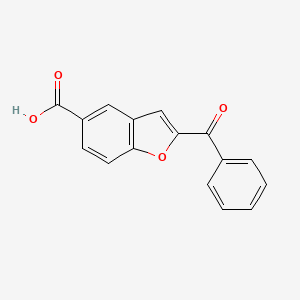
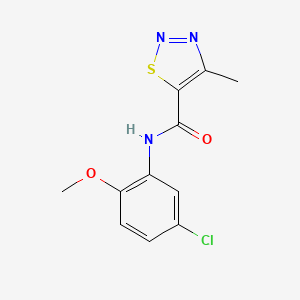
![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

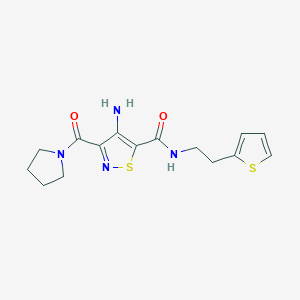
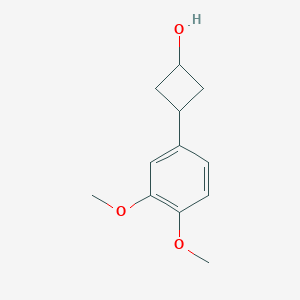
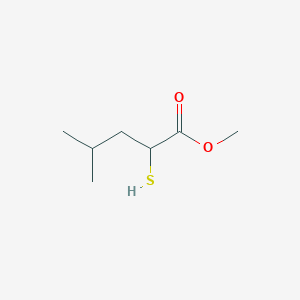
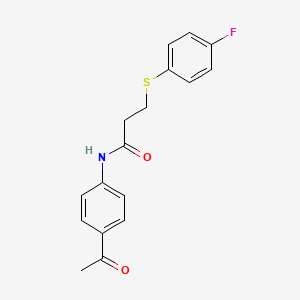



![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)
